Monobutyl Phthalate Copper(II) Salt CAS number 25215-53-6 properties
Monobutyl Phthalate Copper(II) Salt CAS number 25215-53-6 properties
An In-depth Technical Guide to Monobutyl Phthalate Copper(II) Salt (CAS No. 25215-53-6): Properties, Synthesis, and Scientific Context
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Monobutyl Phthalate Copper(II) Salt (CAS No. 25215-53-6). As a coordination complex, its properties are derived from both the central copper(II) ion and the organic ligand, monobutyl phthalate. The ligand itself is the primary active metabolite of the common plasticizer dibutyl phthalate (DBP), a known endocrine disruptor, making this compound particularly relevant in toxicological and metabolic research. This document synthesizes available data to provide insights into its structure, a plausible synthesis workflow, analytical characterization strategies, and its broader scientific context.
Core Physicochemical Properties
Monobutyl Phthalate Copper(II) Salt is a metal-organic compound available commercially as a research chemical. Its fundamental properties are summarized below. It is important to note a discrepancy in the molecular formula reported by some commercial suppliers. While the ligand (monobutyl phthalate) has the formula C₁₂H₁₄O₄, the copper(II) ion (Cu²⁺) requires two singly deprotonated ligands for charge neutrality. Therefore, the correct molecular formula for the neutral complex is C₂₄H₂₆CuO₈, which corresponds to the accurately reported molecular weight.
| Property | Value | Source(s) |
| CAS Number | 25215-53-6 | |
| Molecular Formula | C₂₄H₂₆CuO₈ | |
| Molecular Weight | 506.01 g/mol | |
| Common Synonyms | Phthalic Acid Monobutyl Ester Copper(II) Salt, Butyl Phthalate Copper(II) Salt | |
| Appearance | Dark green to dark purple to black powder or crystalline solid | |
| Typical Purity | >95.0% | |
| Intended Use | For Research Use Only. Not for diagnostic or therapeutic applications. |
Molecular Structure and Coordination Chemistry
While a definitive single-crystal X-ray structure for Monobutyl Phthalate Copper(II) Salt is not publicly available, its structure can be inferred from the extensive research on related copper(II) carboxylate and phthalate complexes. The central copper(II) ion, a d⁹ transition metal, typically adopts a distorted octahedral or square planar geometry due to the Jahn-Teller effect.
The monobutyl phthalate anion acts as a ligand, coordinating to the copper center through the oxygen atoms of its carboxylate group. The phthalate moiety offers several potential coordination modes:
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Monodentate: One carboxylate oxygen binds to a single copper center.
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Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same copper center.
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Bridging: The carboxylate group links two different copper centers, often leading to the formation of dimeric or polymeric structures.
Given the nature of similar copper phthalate structures, a polymeric chain or a paddle-wheel dimeric structure involving bridging carboxylate groups is highly plausible.
Caption: Fig. 1: Plausible coordination of ligands to Cu(II) centers.
Synthesis and Purification Workflow
A standardized, peer-reviewed synthesis protocol for this specific compound is not readily found in the literature. However, a reliable synthesis can be designed based on established methods for preparing copper(II) carboxylate salts. The following protocol outlines a representative workflow.
Expert Rationale
The core of this synthesis is a salt metathesis or acid-base reaction where the proton of the carboxylic acid on monobutyl phthalate is replaced by a copper(II) ion. The choice of a copper(II) salt with a displaceable anion (like acetate or sulfate) is crucial. Using a weak base is recommended to facilitate the deprotonation of the monobutyl phthalate, driving the reaction towards the formation of the less soluble copper salt product. Ethanol or methanol are suitable solvents as they can dissolve the organic ligand while also allowing for the precipitation of the final product.
Representative Synthesis Protocol
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Dissolution: Dissolve 2.0 equivalents of monobutyl phthalate (MBP) in absolute ethanol in a round-bottom flask with magnetic stirring.
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Deprotonation: Slowly add 2.0 equivalents of a weak base (e.g., sodium hydroxide, 1M solution) dropwise to the stirring MBP solution. This step generates the sodium salt of the ligand in situ, enhancing its reactivity.
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Copper Salt Addition: In a separate beaker, dissolve 1.0 equivalent of a copper(II) salt (e.g., copper(II) sulfate pentahydrate or copper(II) acetate monohydrate) in a minimal amount of deionized water or ethanol.
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Reaction: Add the copper salt solution dropwise to the stirring ligand solution. A precipitate, typically green or blue-purple, should form immediately or upon gentle warming.
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Reaction Completion: Allow the mixture to stir at room temperature for 2-4 hours or with gentle heating (40-50°C) to ensure the reaction goes to completion.
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Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid sequentially with cold deionized water (to remove inorganic salts) and then with cold ethanol (to remove unreacted monobutyl phthalate).
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Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50°C) to yield the Monobutyl Phthalate Copper(II) Salt.
Caption: Fig. 2: General workflow for the synthesis of the title compound.
Analytical Characterization Strategy
Confirming the identity and purity of the synthesized product is critical. A multi-technique approach is necessary, especially given the paramagnetic nature of the Cu(II) center.
| Technique | Purpose | Expected Observation / Result |
| FT-IR Spectroscopy | Functional group analysis and confirmation of coordination. | Disappearance of the broad O-H stretch (from the carboxylic acid of the ligand). A significant shift in the carboxylate (C=O) stretching frequencies compared to the free ligand, confirming coordination to the copper ion. |
| Elemental Analysis (CHN) | Verification of empirical formula. | The percentage of Carbon, Hydrogen, and Nitrogen should match the calculated values for C₂₄H₂₆CuO₈. |
| UV-Visible Spectroscopy | Analysis of electronic transitions. | Broad, low-intensity d-d transition band in the visible region (~600-800 nm) typical for Cu(II) complexes. Intense charge-transfer bands in the UV region. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition pattern. | A decomposition profile showing mass loss corresponding to the pyrolysis of the organic ligands, leaving a residue of copper oxide. This can be compared to studies on similar compounds. |
A Note on NMR Spectroscopy: Standard ¹H and ¹³C NMR spectroscopy is generally not informative for paramagnetic compounds like this Cu(II) complex. The unpaired electron on the copper center causes rapid nuclear relaxation, leading to extreme broadening of NMR signals, often rendering them undetectable.
Caption: Fig. 3: Recommended workflow for analytical characterization.
Scientific Context and Potential Applications
The relevance of Monobutyl Phthalate Copper(II) Salt to researchers stems from the distinct properties of its constituent parts.
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Toxicology and Environmental Science: The ligand, monobutyl phthalate (MBP), is a biomarker for exposure to dibutyl phthalate (DBP), a ubiquitous plasticizer with endocrine-disrupting effects. Research has shown that MBP can impact cell proliferation and steroidogenesis. The copper salt provides a stable, solid, and weighable form of MBP, making it potentially useful as a certified reference material for analytical method development (e.g., in GC-MS or LC-MS studies) or as a test compound to investigate the synergistic or altered toxicity of phthalates when complexed with metals.
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Catalysis and Inorganic Chemistry: As a copper(II) compound, it falls into a class of materials widely investigated for their catalytic properties. It could serve as a precursor or catalyst in various organic reactions, such as oxidation or coupling reactions. Its solubility in organic solvents, afforded by the butyl group, may be advantageous over simpler, less soluble copper salts.
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Materials Science: Metal carboxylates are often used as precursors for the synthesis of metal oxide nanoparticles via controlled thermal decomposition. Subjecting this compound to specific thermal treatments could be a route to producing copper or copper oxide nanomaterials with potentially interesting morphologies and properties. Studies on related copper phthalates have detailed their multi-step thermal decomposition pathways.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general precautions for handling copper compounds and phthalate derivatives should be observed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Hazards: Copper compounds can cause eye irritation. Phthalates are under scrutiny for reproductive and developmental toxicity. Many copper salts are classified as toxic to aquatic life with long-lasting effects.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.
Disclaimer: This guide is for informational purposes only. Users must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling this compound.
References
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PHTHALIC ACID MONO-N-BUTYL ESTER COPPER(II) SALT - NextSDS. NextSDS. [Link]
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Structure and stability of carboxylate complexes. Part IX. Crystal and molecular structure of copper(II) phthalate monohydrate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
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Monobutyl phthalate | C12H14O4 - PubChem. National Institutes of Health. [Link]
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Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthala. Symposium. [Link]
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Synthesis and crystal structure of a phthalate-bridged copper(II) complex {[Cu(L)(Phen)(H2O)]⋅H2O} n. ResearchGate. [Link]
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FT-IR, 1HNMR, UV-vis studies on synthesized. RJ Wave. [Link]
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The Nature of Cu Bonding to Natural Organic Matter. Geochemical Transactions. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Yadav-Singh/7611685324d6226162125556276856002f5a6f0f]([Link]
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MONOBUTYL PHTHALATE - precisionFDA. precisionFDA. [Link]
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